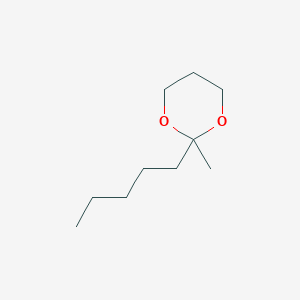
2-Methyl-2-pentyl-1,3-dioxane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methyl-2-pentyl-1,3-dioxane: is an organic compound with the molecular formula C9H18O2 . It belongs to the class of dioxanes, which are heterocyclic acetals. This compound is characterized by a dioxane ring substituted with a methyl group and a pentyl group. It is used in various chemical applications due to its unique structural properties.
準備方法
Synthetic Routes and Reaction Conditions: 2-Methyl-2-pentyl-1,3-dioxane can be synthesized through the acetalization of 2-heptanone with ethylene glycol in the presence of an acid catalyst. The reaction typically involves refluxing the reactants in toluene with p-toluenesulfonic acid as the catalyst. The water formed during the reaction is continuously removed using a Dean-Stark apparatus to drive the reaction to completion .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous reactors and efficient separation techniques to ensure high yield and purity of the product. The use of molecular sieves or orthoesters can enhance the removal of water and improve the efficiency of the reaction .
化学反応の分析
Types of Reactions: 2-Methyl-2-pentyl-1,3-dioxane undergoes various chemical reactions, including:
Oxidation: It can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.
Substitution: It can undergo nucleophilic substitution reactions with reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Substituted dioxanes with various functional groups.
科学的研究の応用
2-Methyl-2-pentyl-1,3-dioxane has several applications in scientific research:
Chemistry: Used as a solvent and reagent in organic synthesis.
Biology: Employed in the study of enzyme mechanisms and metabolic pathways.
Medicine: Investigated for its potential use in drug delivery systems due to its stability and biocompatibility.
Industry: Utilized in the production of polymers and as a stabilizer in various chemical formulations
作用機序
The mechanism of action of 2-Methyl-2-pentyl-1,3-dioxane involves its interaction with various molecular targets. It can act as a protecting group for carbonyl compounds, preventing unwanted reactions during synthetic transformations. The dioxane ring provides stability and resistance to hydrolysis, making it useful in various chemical processes .
類似化合物との比較
1,3-Dioxane: Similar structure but lacks the methyl and pentyl substitutions.
1,3-Dioxolane: A five-membered ring analog with similar chemical properties.
Tetrahydrofuran: A related compound with a different ring structure but similar solvent properties.
Uniqueness: 2-Methyl-2-pentyl-1,3-dioxane is unique due to its specific substitutions, which impart distinct chemical and physical properties. These substitutions enhance its stability and reactivity, making it more suitable for certain applications compared to its analogs .
特性
CAS番号 |
5663-17-2 |
|---|---|
分子式 |
C10H20O2 |
分子量 |
172.26 g/mol |
IUPAC名 |
2-methyl-2-pentyl-1,3-dioxane |
InChI |
InChI=1S/C10H20O2/c1-3-4-5-7-10(2)11-8-6-9-12-10/h3-9H2,1-2H3 |
InChIキー |
MGRVXEDBWUQYDW-UHFFFAOYSA-N |
正規SMILES |
CCCCCC1(OCCCO1)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![6-(Azepan-1-yl)-1-ethyl-4-methyl-5-[(3-methyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]-2-oxo-1,2-dihydropyridine-3-carbonitrile](/img/structure/B14734740.png)
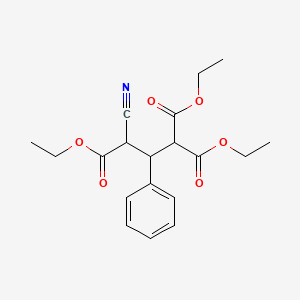
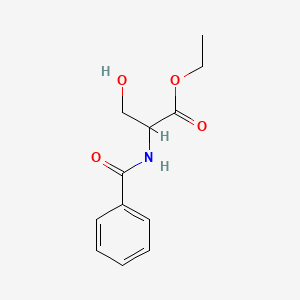
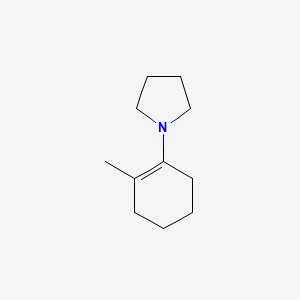
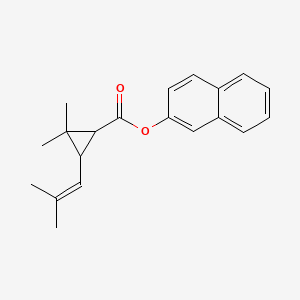
![1,1'-[(2-Bromophenyl)phosphoryl]diaziridine](/img/structure/B14734772.png)
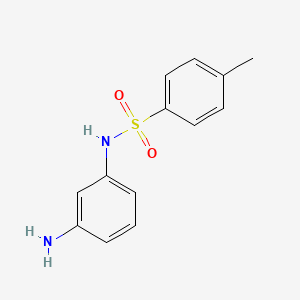
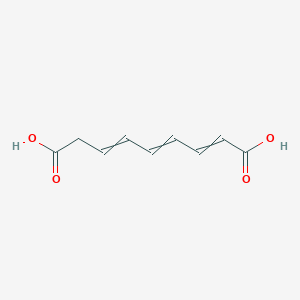
![N-[2-(2-chlorophenoxy)ethyl]-2-methoxy-N-(2-methoxyethyl)ethanamine](/img/structure/B14734796.png)
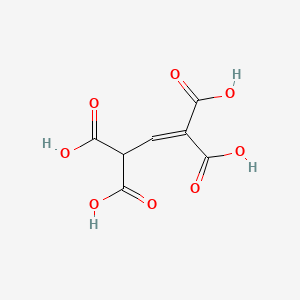

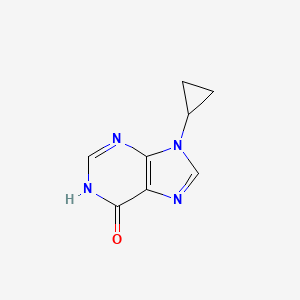
![1,1'-[Peroxybis(carbonyloxyethane-2,1-diyloxy)]dibutane](/img/structure/B14734826.png)
